
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-(methylsulfanyl)hex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene backbone can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert the double bond to a single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in the presence of inert solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Addition: Vicinal dihalides and haloalkanes.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and reduced sulfur compounds.
Scientific Research Applications
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.
Electrophilic Addition: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.
Oxidation: The sulfur atom in the methylsulfanyl group is oxidized, increasing its oxidation state and forming sulfoxides or sulfones.
Reduction: The double bond or sulfur atom is reduced, leading to the formation of alkanes or reduced sulfur compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-6-(ethylsulfanyl)hex-1-ene: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
4-(Bromomethyl)-6-(methylsulfanyl)hex-2-ene: Similar structure but with the double bond at a different position.
Uniqueness
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the specific combination of functional groups and their positions on the hexene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15BrS |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4-(bromomethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
AIHPATAVMKAJGE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



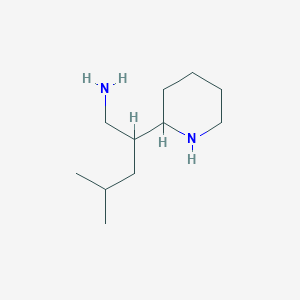
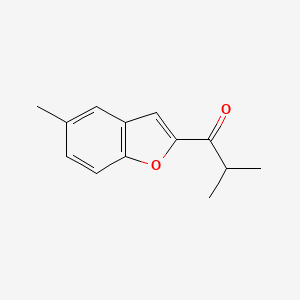
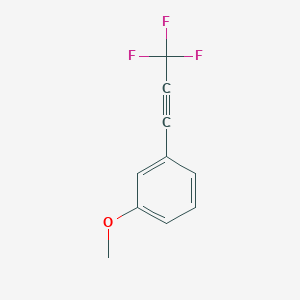
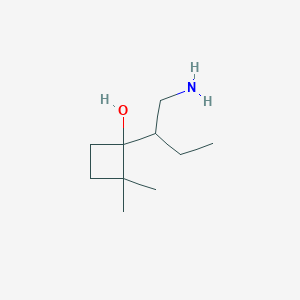
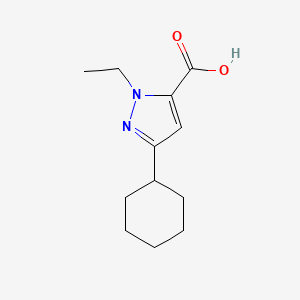




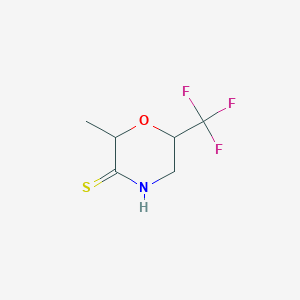
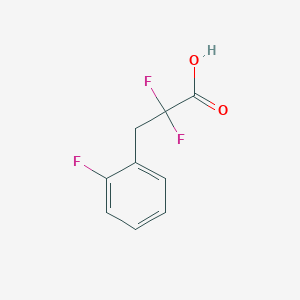
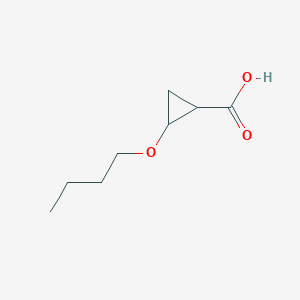
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)
